molecular formula C4H6Cl2 B14637133 1,3-Dichlorocyclobutane CAS No. 55887-82-6

1,3-Dichlorocyclobutane

Cat. No.: B14637133
CAS No.: 55887-82-6
M. Wt: 124.99 g/mol
InChI Key: MEMYAJNODSYPGC-UHFFFAOYSA-N
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Description

1,3-Dichlorocyclobutane is an organic compound with the molecular formula C4H6Cl2 It is a member of the cycloalkane family, specifically a cyclobutane ring with two chlorine atoms attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorocyclobutane can be synthesized through several methods. One common approach involves the chlorination of cyclobutane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution reaction. The reaction can be represented as follows:

C4H8+Cl2C4H6Cl2+H2\text{C}_4\text{H}_8 + \text{Cl}_2 \rightarrow \text{C}_4\text{H}_6\text{Cl}_2 + \text{H}_2 C4​H8​+Cl2​→C4​H6​Cl2​+H2​

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene or other unsaturated compounds.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form cyclobutane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated cyclobutane derivatives.

    Elimination: Formation of cyclobutene.

    Reduction: Formation of cyclobutane.

Scientific Research Applications

1,3-Dichlorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-dichlorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form unsaturated products. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclobutane: Similar structure but with chlorine atoms at the 1 and 2 positions.

    1,4-Dichlorocyclobutane: Chlorine atoms at the 1 and 4 positions.

    Cyclobutane: The parent compound without any chlorine substituents.

Uniqueness

1,3-Dichlorocyclobutane is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern allows for distinct reaction pathways and products compared to other dichlorocyclobutane isomers.

Properties

CAS No.

55887-82-6

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

1,3-dichlorocyclobutane

InChI

InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2

InChI Key

MEMYAJNODSYPGC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Cl)Cl

Origin of Product

United States

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